molecular formula C15H12N2O4 B12005587 N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide CAS No. 62296-01-9

N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide

Cat. No.: B12005587
CAS No.: 62296-01-9
M. Wt: 284.27 g/mol
InChI Key: SOUUCXNSEWCPQS-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide is an organic compound that features a nitrophenyl group attached to a phenylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 2-nitrobenzoyl chloride with phenylacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium dithionite in aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cyclization: Catalysts like triethylamine in ethanol.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of signaling molecules essential for quorum sensing . This inhibition can disrupt bacterial communication and biofilm formation, making it a potential candidate for anti-infective therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit bacterial quorum sensing and biofilm formation sets it apart from other similar compounds .

Properties

CAS No.

62296-01-9

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C15H12N2O4/c18-14(11-6-2-1-3-7-11)10-15(19)16-12-8-4-5-9-13(12)17(20)21/h1-9H,10H2,(H,16,19)

InChI Key

SOUUCXNSEWCPQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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